molecular formula C9H17N3O B8108309 N-Methyl-1,6-diazaspiro[3.5]nonane-1-carboxamide

N-Methyl-1,6-diazaspiro[3.5]nonane-1-carboxamide

Cat. No.: B8108309
M. Wt: 183.25 g/mol
InChI Key: DCCNOVUISKSSBI-UHFFFAOYSA-N
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Description

N-Methyl-1,6-diazaspiro[35]nonane-1-carboxamide is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro nonane ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1,6-diazaspiro[3.5]nonane-1-carboxamide typically involves the formation of the spirocyclic ring system followed by the introduction of the carboxamide group. One common method involves the cyclization of a suitable precursor under conditions that promote the formation of the spiro junction. This can be achieved through intramolecular hydrogen atom transfer (HAT) processes promoted by radicals, such as N-centered radicals .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1,6-diazaspiro[3.5]nonane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-Methyl-1,6-diazaspiro[3.5]nonane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-Methyl-1,6-diazaspiro[3.5]nonane-1-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its spirocyclic structure. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic diazaspiro nonanes, such as 2,6-diazaspiro[3.4]octane derivatives . These compounds share structural similarities but may differ in their chemical reactivity and biological activity.

Uniqueness

N-Methyl-1,6-diazaspiro[35]nonane-1-carboxamide is unique due to its specific spirocyclic structure and the presence of a carboxamide group

Properties

IUPAC Name

N-methyl-1,8-diazaspiro[3.5]nonane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c1-10-8(13)12-6-4-9(12)3-2-5-11-7-9/h11H,2-7H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCNOVUISKSSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCC12CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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